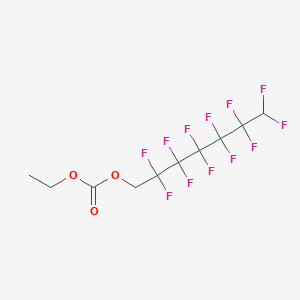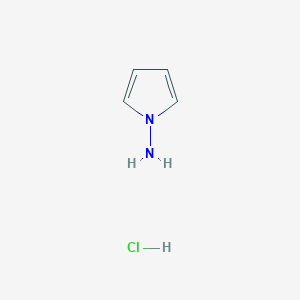
Einecs 213-576-5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Einecs 213-576-5, also known as 2,4,6-trinitrotoluene, is a chemical compound widely recognized for its use as an explosive. It is a yellow, odorless solid that is relatively stable compared to other high explosives. This compound has been extensively used in military applications and demolition activities due to its explosive properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,4,6-Trinitrotoluene is synthesized through a nitration process involving toluene. The nitration is typically carried out in three stages:
Mononitration: Toluene is first nitrated to form mononitrotoluene using a mixture of nitric acid and sulfuric acid.
Dinitration: Mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to produce 2,4,6-trinitrotoluene.
Each stage requires careful control of temperature and acid concentration to ensure the desired product is obtained without excessive by-products.
Industrial Production Methods
In industrial settings, the production of 2,4,6-trinitrotoluene involves large-scale nitration reactors where toluene is continuously fed and nitrated in a controlled environment. The process includes:
Acid Recovery: Recycling of the acids used in the nitration process to minimize waste and reduce costs.
Purification: The crude 2,4,6-trinitrotoluene is purified through washing and recrystallization to remove impurities and by-products.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Reduction: It can be reduced to form various aminotoluenes.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Oxidation: Although less common, it can be oxidized to form different products.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and hydrochloric acid, or catalytic hydrogenation.
Substitution: Reagents such as sodium hydroxide or other bases can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate can be used, though this is less typical.
Major Products
Reduction: Produces aminotoluenes.
Substitution: Can yield various substituted toluenes depending on the reagents used.
Oxidation: Produces oxidized derivatives, though these are less common.
Aplicaciones Científicas De Investigación
2,4,6-Trinitrotoluene has several applications in scientific research:
Chemistry: Used as a standard explosive in studies of detonation and explosive properties.
Biology: Research into its toxicological effects on living organisms.
Medicine: Investigations into its potential mutagenic and carcinogenic effects.
Industry: Utilized in the development of safer and more efficient explosives and propellants.
Mecanismo De Acción
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition involves breaking the nitrogen-oxygen bonds in the nitro groups, leading to the formation of gases such as nitrogen, carbon monoxide, and carbon dioxide. This rapid gas formation results in a high-pressure shock wave, characteristic of an explosion.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Dinitrotoluene: Less explosive, used as an intermediate in chemical synthesis.
2,6-Dinitrotoluene: Similar to 2,4-dinitrotoluene, with slightly different properties.
Nitroglycerin: More sensitive and powerful explosive, used in dynamite.
Ammonium Nitrate: Widely used in fertilizers and explosives, less stable than 2,4,6-trinitrotoluene.
Uniqueness
2,4,6-Trinitrotoluene is unique due to its balance of stability and explosive power. It is less sensitive to shock and friction compared to nitroglycerin, making it safer to handle and transport. Its stability allows for controlled use in various applications, from military to industrial.
Propiedades
Número CAS |
986-10-7 |
|---|---|
Fórmula molecular |
C18H42N3O6P3 |
Peso molecular |
489.5 g/mol |
Nombre IUPAC |
2,2,4,4,6,6-hexa(propan-2-yloxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene |
InChI |
InChI=1S/C18H42N3O6P3/c1-13(2)22-28(23-14(3)4)19-29(24-15(5)6,25-16(7)8)21-30(20-28,26-17(9)10)27-18(11)12/h13-18H,1-12H3 |
Clave InChI |
DNZJBFOSYOVVGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OP1(=NP(=NP(=N1)(OC(C)C)OC(C)C)(OC(C)C)OC(C)C)OC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![4-[(2,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12078268.png)
![Des[(5-methyl-1,3,4-thiadiazol-2-yl)thio] Cefazolin-3-methanol](/img/structure/B12078271.png)




